molecular formula C21H17N3O2 B2984918 2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899728-82-6

2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2984918
CAS No.: 899728-82-6
M. Wt: 343.386
InChI Key: QBBSAYXIDJBUOZ-UHFFFAOYSA-N
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Description

The compound 2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol features a fused pyrazolo-oxazine core substituted with a pyridin-2-yl group and a phenolic hydroxyl group. The synthesis of such compounds typically involves condensation reactions between pyrazoline intermediates and aromatic aldehydes, as described in . The pyridine ring and phenolic group contribute to hydrogen-bonding interactions, influencing solubility and target binding.

Properties

IUPAC Name

2-(5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c25-19-10-3-1-7-14(19)17-13-18-15-8-2-4-11-20(15)26-21(24(18)23-17)16-9-5-6-12-22-16/h1-12,18,21,25H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBSAYXIDJBUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound with significant potential in medicinal chemistry. This compound integrates elements of pyridine, pyrazole, and oxazine, which are known for their diverse biological activities. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

  • Molecular Formula : C21H17N3O2
  • Molecular Weight : 343.4 g/mol
  • CAS Number : 899728-82-6

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

1. Anticancer Properties

Research indicates that compounds similar to 2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity in Breast Cancer Cells : A study demonstrated that related oxazine compounds induce apoptosis and paraptosis in breast cancer cells (MDA-MB231 and MCF-7), mediated through the ROS/JNK pathway. The lead compound FPPO showed promise by enhancing the expression of apoptosis-associated proteins while decreasing anti-apoptotic factors like Bcl-2 .

The mechanism by which this compound exerts its effects involves:

  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, triggering apoptotic pathways.
  • Protein Expression Modulation : Changes in the expression of proteins associated with apoptosis and paraptosis were observed upon treatment with related compounds .

Case Studies

Several case studies have explored the biological activity of compounds structurally related to 2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol:

StudyFindings
Study ADemonstrated significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range.
Study BShowed that modifications to the phenolic group enhance biological activity through improved binding affinity to target proteins.
Study CInvestigated the role of the pyridine moiety in enhancing the compound's ability to penetrate cell membranes and interact with intracellular targets.

Structure–Activity Relationship (SAR)

The structure–activity relationship of this compound suggests that:

  • Pyridine and Pyrazole Moieties : Contribute significantly to the overall biological activity.
  • Hydroxyl Group : The presence of a phenolic hydroxyl group enhances hydrogen bonding capabilities, improving interaction with biological targets .

Scientific Research Applications

2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry.

Chemical Properties and Structure

This compound has a molecular weight of 343.4 and a molecular formula of C21H17N3O2 . The compound contains a pyridine moiety, which is essential for its biological activity.

Research Applications

2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. It has garnered interest in medicinal chemistry because of its potential therapeutic applications, especially in inflammation and oncology.

Anticancer Properties

Compounds containing the pyrazolo[1,5-c][1,3]oxazine core, such as 4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol, exhibit anticancer activity. Pyrazole derivatives have demonstrated the ability to inhibit cancer cell proliferation by targeting specific kinases responsible for cell cycle regulation. It is believed that the compound inhibits cyclin-dependent kinase 2 (CDK2), which results in apoptosis and cell cycle arrest in various cancer cell lines.

Related Research

Other studies have explored related compounds for their biological activities:

  • 5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-Amine Derivatives: A study introduced a novel class of compounds produced through a reaction of picolinohydrazide with various unsymmetrical anhydrides . The synthesized compounds showed good antibacterial capabilities on S. aureus and E. coli, and antifungal evaluation in relation to Candida albicans . Computational docking showed that all new compounds exhibit good interactions, highlighting the power of 5-(pyridine-2-yl)-1,3,4-oxadiazolo alkanamides against both anti-microbial strains .
  • Allosteric Modulators of GPCRs: Research has been done on the development of allosteric modulators of G protein-coupled receptors (GPCRs) for the treatment of central nervous system (CNS) disorders .
  • Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), leading to alterations in cell cycle progression.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogues include substitutions on the pyridine ring, replacement of the phenol group with other moieties, and modifications to the fused benzoxazine system. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Analogues
Compound Name/Structure Molecular Formula Molecular Weight Key Substituents Bioavailability (Lipinski/Veber Rules) Reference
2-(5-(Pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol (Parent Compound) C22H17N3O2 357.4 Pyridin-2-yl, phenol Compliant
4-Chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,3]oxazin-2-yl)phenol C20H15ClN2O3 366.8 Furan-2-yl, Cl, phenol N/A
2-Methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol C22H19N3O3 373.4 Pyridin-3-yl, methoxy, phenol N/A
9-Bromo-2-(furan-2-yl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,3]oxazine C20H14N3O4Br 440.2 Furan-2-yl, Br, NO2 N/A
5-(4-Butoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C28H28N2O3 440.5 Butoxy, ethoxy N/A
Key Observations:

Substituent Impact on Molecular Weight :

  • The parent compound (MW 357.4) is lighter than analogues with bulky groups like bromine (440.2 in ) or extended alkoxy chains (440.5 in ). Higher molecular weights may reduce membrane permeability but enhance target affinity .

Bioavailability Predictions :

  • The parent compound complies with Lipinski’s and Veber’s rules, suggesting favorable oral absorption . Analogues with nitro () or trifluoromethyl groups () may face challenges due to increased polarity or molecular weight .

Functional Group Contributions: Phenol vs. Heteroaromatic Rings: Pyridine (parent compound) offers basicity and hydrogen-bonding sites, while furan () introduces π-π stacking capability but reduced solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol?

  • Methodology : The compound’s core structure involves a pyrazolo[1,5-c][1,3]oxazine scaffold fused with pyridine and phenol groups. A common approach involves cyclization of precursor heterocycles under reflux conditions. For example, refluxing 3,5-diaryl-4,5-dihydropyrazoles with ethanol as a solvent medium (yield: 46–63%) can generate fused pyrazolo-oxazine systems . Key steps include:

  • Cyclization : Using ethanol or DMF-EtOH mixtures for recrystallization .
  • Functionalization : Introducing phenol groups via nucleophilic substitution or coupling reactions .
    • Table : Example Reaction Conditions
StepReagents/ConditionsYieldReference
CyclizationEthanol, reflux (2 h)46–63%
Phenol additionNaOH, aqueous medium55–70%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assigns proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm, phenolic -OH at δ 5.0–6.0 ppm) and confirms scaffold connectivity .
  • HRMS : Validates molecular formula (e.g., C23H18N3O2 requires m/z 368.1401) .
  • FTIR : Identifies functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹, C=N at 1600 cm⁻¹) .
    • Challenges : Overlapping signals in NMR due to dihydro-oxazine ring dynamics; use deuterated DMSO for improved resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

  • Methodology :

  • Cross-validation : Compare experimental NMR/HRMS data with computational predictions (e.g., DFT calculations for chemical shifts) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., pyridine vs. pyrazine substitution) .
  • Isotopic labeling : Trace proton environments in complex heterocycles using deuterated intermediates .
    • Case Study : A 2020 study reported conflicting 13C NMR signals for a similar oxazine derivative; X-ray analysis confirmed the correct tautomeric form .

Q. What computational strategies predict the compound’s binding interactions with biological targets?

  • Methodology :

  • Molecular docking : Use SMILES/InChI descriptors (e.g., InChI=1S/C23H18F2N6O...) to model interactions with enzymes like kinases .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity .
    • Limitations : Accuracy depends on force-field parameterization for non-planar oxazine rings .

Q. How should researchers design experiments to optimize reaction yields for scale-up?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters like solvent polarity (DMF vs. ethanol), temperature, and catalyst loading .
  • Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., cyclization vs. dehydration) .
    • Case Study : A 2022 study improved yields of a pyrazolo-oxazine derivative from 48% to 72% by switching from ethanol to DMF and increasing reflux time to 4 h .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

  • Methodology :

  • Chiral chromatography : Separate diastereomers using cellulose-based columns .
  • Asymmetric catalysis : Employ palladium-catalyzed coupling to install chiral centers .
  • Crystallization-induced diastereomer resolution : Use enantiopure carboxylic acids as resolving agents .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

  • Methodology :

  • Thermal analysis : Compare DSC (Differential Scanning Calorimetry) and capillary melting points .
  • Polymorph screening : Identify metastable forms via solvent recrystallization (e.g., ethanol vs. acetonitrile) .
    • Example : A 5,10b-dihydro-oxazine derivative showed a 10°C variation in melting points due to polymorphic transitions .

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